molecular formula C14H17N3O3S B269121 N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Cat. No. B269121
M. Wt: 307.37 g/mol
InChI Key: DDIKPYSJFRQXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, commonly known as NM-3, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NM-3 is a thiourea derivative that has been synthesized using various methods.

Mechanism of Action

NM-3 exerts its therapeutic effects by inhibiting various enzymes and proteins. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. NM-3 also inhibits the activity of viral proteases, which are crucial for viral replication. Additionally, NM-3 has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
NM-3 has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. NM-3 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

NM-3 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it a promising candidate for drug development. Additionally, NM-3 is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its potential toxicity, which requires careful consideration when conducting experiments.

Future Directions

There are several future directions for the research of NM-3. One direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of NM-3 for therapeutic purposes.
Conclusion:
In conclusion, NM-3 is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, and has potential use in the treatment of neurodegenerative diseases. While there are several advantages and limitations for lab experiments, further research is needed to determine its optimal therapeutic use.

Synthesis Methods

NM-3 can be synthesized using various methods, including the reaction between 4-morpholinyl isocyanate and 3-(4-chlorophenyl) thiourea. Another method involves the reaction between 3-(4-morpholinylcarbonyl)phenyl isocyanate and N-acetylthiourea. The synthesis of NM-3 involves the use of various reagents and solvents, including dichloromethane, acetic anhydride, and triethylamine.

Scientific Research Applications

NM-3 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Studies have also reported its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C14H17N3O3S/c1-10(18)15-14(21)16-12-4-2-3-11(9-12)13(19)17-5-7-20-8-6-17/h2-4,9H,5-8H2,1H3,(H2,15,16,18,21)

InChI Key

DDIKPYSJFRQXES-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2

Origin of Product

United States

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